3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride
Overview
Description
3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride is a useful research compound. Its molecular formula is C10H17ClF3NO2 and its molecular weight is 275.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 3-Piperidine-propionic acid hydrochlorides have been synthesized by hydrogenating corresponding pyridine-alkanoic acid hydrochlorides over various catalysts like platinum oxide, rhodium on alumina, or palladium on carbon in water. This method highlights the approach for synthesizing compounds similar to 3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride (Tsui & Wood, 1979).
Crystallography and Structural Analysis
- Structural Characterization : The crystal and molecular structure of similar compounds, like 4-carboxypiperidinium chloride, have been characterized using techniques such as single-crystal X-ray diffraction, FTIR spectrum, and computational calculations. These studies offer insights into the structural properties that might be relevant for this compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Interactions and Reactions
- Adduct Formation : Studies have shown that piperidine-propionic acid can form adducts with other chemicals, like triphenyltin chloride. This highlights the compound's ability to engage in chemical interactions, which could be relevant for this compound (Yan & Khoo, 2005).
Potential for Antimicrobial Activity
- Antimicrobial Activities : Compounds with structures similar to this compound have been synthesized and tested for antimicrobial activities. These studies suggest potential applications in the development of new antimicrobial agents (Srinivasan et al., 2010).
Applications in Drug Synthesis
- Role in Drug Synthesis : The synthesis processes involving piperidine derivatives, as exemplified in the preparation of carbon-11 labeled piperidine esters for acetylcholinesterase studies, demonstrate the potential use of this compound in developing radiopharmaceuticals (Nguyen, Snyder, & Kilbourn, 1998).
Properties
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2.ClH/c11-10(12,13)7-14-5-3-8(4-6-14)1-2-9(15)16;/h8H,1-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVSFJWKQPFFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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